N'-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide
CAS No.: 1955564-12-1
Cat. No.: VC6641702
Molecular Formula: C10H13N3O3
Molecular Weight: 223.232
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955564-12-1 |
|---|---|
| Molecular Formula | C10H13N3O3 |
| Molecular Weight | 223.232 |
| IUPAC Name | [(Z)-(1-amino-2-pyridin-4-ylethylidene)amino] ethyl carbonate |
| Standard InChI | InChI=1S/C10H13N3O3/c1-2-15-10(14)16-13-9(11)7-8-3-5-12-6-4-8/h3-6H,2,7H2,1H3,(H2,11,13) |
| Standard InChI Key | FGLVNMRWNMVKLW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)ON=C(CC1=CC=NC=C1)N |
Introduction
N'-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . This compound is part of a broader class of pyridine analogues, which are widely used in organic synthesis and pharmaceutical research due to their diverse biological activities and chemical versatility .
Synthesis and Preparation
While specific synthesis protocols for N'-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide are not detailed in the available literature, compounds with similar structures often involve reactions that incorporate pyridine derivatives with appropriate functional groups. For instance, pyridine analogues can be synthesized through various methods, including condensation reactions or coupling reactions under specific conditions .
Potential Applications
Pyridine derivatives, including N'-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide, are of interest in medicinal chemistry due to their potential biological activities. These compounds can serve as precursors or intermediates in the synthesis of drugs targeting various diseases, such as inflammatory disorders or infections .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume